MPC polymers have been successfully incorporated into biomedical devices to enhance their biocompatibility. They have been used worldwide to modify the surfaces of medical devices, including long-term implantable artificial organs. The polymers effectively prevent unfavorable biological responses and reactions, which is crucial for the functionality and longevity of these devices1.
In the field of biosensing, thiolated MPC has been developed to create a protein- and cell-repellent self-assembled monolayer (SAM). This modification minimizes noise signals in biosensors, allowing for more accurate detection of biological analytes. The functionalization of noble metal electrodes with thiolated MPC is a simple yet effective approach to enhance biosensor performance2.
MPC has been applied to orthopaedic bearings to reduce wear. Photo-induced graft polymerization of MPC on cross-linked polyethylene (CLPE) has shown that the grafted poly(MPC) layer significantly increases the lubricity and wear resistance of orthopaedic bearing surfaces. This nanometer-scale modification is expected to extend the durability of orthopaedic implants4.
The grafting of MPC onto acrylic resin denture base materials has demonstrated a decrease in bacterial biofilm formation, which is a significant concern for denture wearers. The durability and antiadhesive action of MPC coatings have been evaluated, showing that graft polymerization of MPC can contribute to the longevity of the coating and prevent microbial retention5.
MPC has been photografted onto polydimethylsiloxane (PDMS) substrates to create surfaces with tunable protein repellency and lubrication properties. These modified surfaces are important for applications in biomaterials and microfluidic devices, where controlled graft density can lead to enhanced performance in specific biological conditions3.
Iron oxide nanoparticles coated with poly[2-(methacryloyloxy)ethylphosphorylcholine] have been synthesized for stem cell labeling. These nanoparticles exhibit high colloidal stability and re-dispersability, as well as efficient uptake in stem cell lines, making them suitable for magnetic resonance imaging (MRI) applications7.
2-Methacryloyloxyethyl phosphorylcholine is synthesized from methacrylic acid and phosphorylcholine. It is classified as a methacrylate monomer and is used extensively in polymer chemistry due to its unique properties that enhance biocompatibility and reduce protein adsorption.
The synthesis of 2-methacryloyloxyethyl phosphorylcholine typically involves the following steps:
The molecular structure of 2-methacryloyloxyethyl phosphorylcholine features a methacrylate group that allows for polymerization and a phosphorylcholine group that imparts hydrophilicity and biocompatibility. Key structural characteristics include:
This unique structure facilitates interactions with biological systems while minimizing non-specific protein adsorption, making it suitable for various biomedical applications.
2-Methacryloyloxyethyl phosphorylcholine participates in several chemical reactions, primarily related to its polymerization:
The mechanism of action of 2-methacryloyloxyethyl phosphorylcholine primarily revolves around its interaction with biological systems:
The physical and chemical properties of 2-methacryloyloxyethyl phosphorylcholine include:
These properties make 2-methacryloyloxyethyl phosphorylcholine an attractive candidate for biomedical applications where both mechanical integrity and biocompatibility are required.
The applications of 2-methacryloyloxyethyl phosphorylcholine are diverse:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0